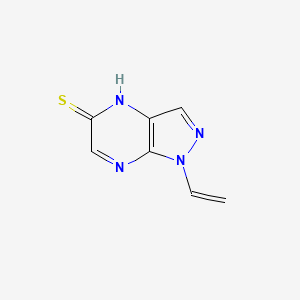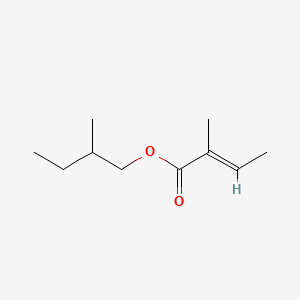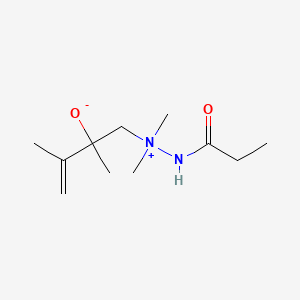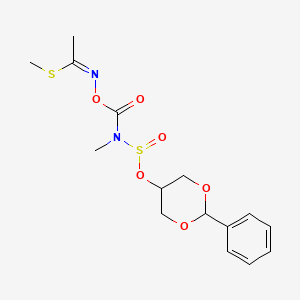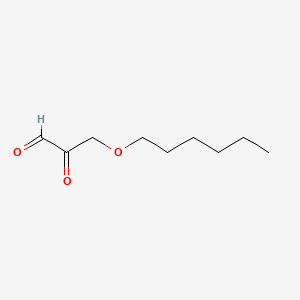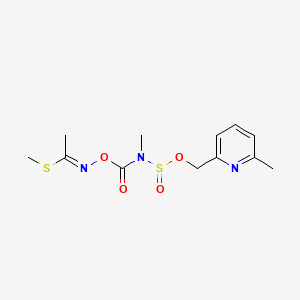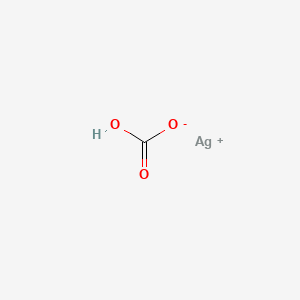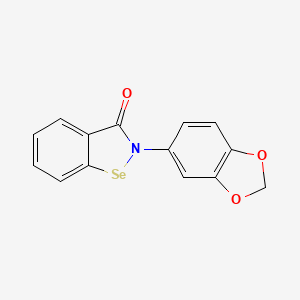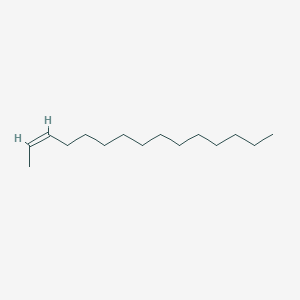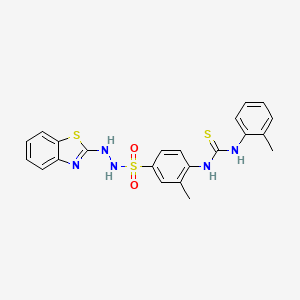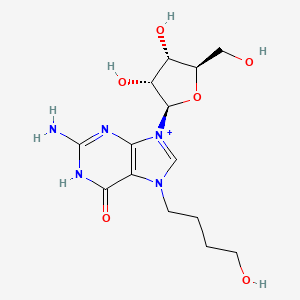
13-Ethyl-17alpha-hydroxy-18,19-dinorpregn-4-en-20-yn-3-one cyclobutanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13-Ethyl-17alpha-hydroxy-18,19-dinorpregn-4-en-20-yn-3-one cyclobutanecarboxylate is a synthetic steroidal compound. It is structurally related to other synthetic progestins and is used in various pharmaceutical applications, particularly in hormonal contraceptives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 13-Ethyl-17alpha-hydroxy-18,19-dinorpregn-4-en-20-yn-3-one cyclobutanecarboxylate typically involves multiple steps, starting from a suitable steroidal precursor. The key steps include:
Ethynylation: Introduction of an ethynyl group at the 20th position.
Hydroxylation: Introduction of a hydroxyl group at the 17th position.
Cyclobutanecarboxylation: Attachment of a cyclobutanecarboxylate group.
The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran. The reactions are typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in batch reactors with precise control over temperature, pressure, and reaction time. Purification steps, such as recrystallization and chromatography, are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
13-Ethyl-17alpha-hydroxy-18,19-dinorpregn-4-en-20-yn-3-one cyclobutanecarboxylate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of double bonds or ketones to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group at the 17th position can yield a ketone, while reduction of the ethynyl group can yield an alkane.
Wissenschaftliche Forschungsanwendungen
13-Ethyl-17alpha-hydroxy-18,19-dinorpregn-4-en-20-yn-3-one cyclobutanecarboxylate has several scientific research applications:
Chemistry: Used as a reference compound in analytical studies and as a starting material for the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Used in the development of hormonal contraceptives and hormone replacement therapies.
Industry: Employed in the production of pharmaceutical formulations and as an intermediate in the synthesis of other active pharmaceutical ingredients.
Wirkmechanismus
The compound exerts its effects by binding to progesterone receptors in target tissues. This binding activates or inhibits the transcription of specific genes involved in reproductive and metabolic processes. The molecular targets include various enzymes and proteins that regulate cell growth, differentiation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Norgestrel: A synthetic progestin with similar structural features.
Levonorgestrel: Another synthetic progestin used in contraceptives.
Norelgestromin: A related compound with similar pharmacological properties.
Uniqueness
13-Ethyl-17alpha-hydroxy-18,19-dinorpregn-4-en-20-yn-3-one cyclobutanecarboxylate is unique due to the presence of the cyclobutanecarboxylate group, which imparts distinct pharmacokinetic and pharmacodynamic properties. This structural feature enhances its binding affinity to progesterone receptors and improves its metabolic stability.
Eigenschaften
CAS-Nummer |
86679-36-9 |
|---|---|
Molekularformel |
C26H34O3 |
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
[(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] cyclobutanecarboxylate |
InChI |
InChI=1S/C26H34O3/c1-3-25-14-12-21-20-11-9-19(27)16-18(20)8-10-22(21)23(25)13-15-26(25,4-2)29-24(28)17-6-5-7-17/h2,16-17,20-23H,3,5-15H2,1H3/t20-,21+,22+,23-,25-,26-/m0/s1 |
InChI-Schlüssel |
WWGTWFPUIPEHNX-UKNJCJGYSA-N |
Isomerische SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)OC(=O)C4CCC4)CCC5=CC(=O)CC[C@H]35 |
Kanonische SMILES |
CCC12CCC3C(C1CCC2(C#C)OC(=O)C4CCC4)CCC5=CC(=O)CCC35 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


